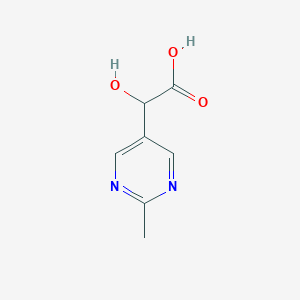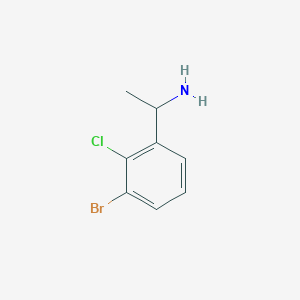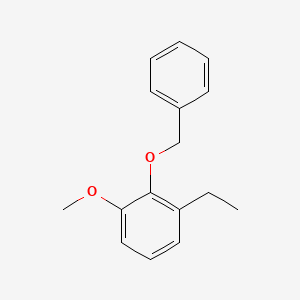
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid is a chemical compound with the molecular formula C7H8N2O3 It is characterized by the presence of a pyrimidine ring substituted with a methyl group and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid typically involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid with a suitable hydroxylating agent. One common method is the hydroxylation of the carboxylic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired hydroxyacetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: 2-Oxo-2-(2-methyl-5-pyrimidinyl)acetic acid.
Reduction: 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid: Similar structure with an additional hydroxy group on the pyrimidine ring.
2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid: Lacks the hydroxy group on the acetic acid moiety.
Uniqueness
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-methylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-2-5(3-9-4)6(10)7(11)12/h2-3,6,10H,1H3,(H,11,12) |
Clave InChI |
BMWRXCPARMMHDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=N1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)



![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)


